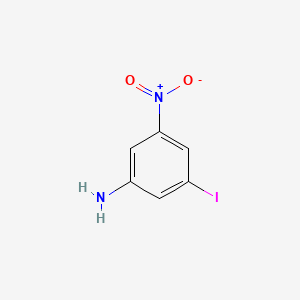

3-Iodo-5-nitroaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Halogenated aniline derivatives are crucial building blocks in modern organic chemistry. nih.gov The introduction of a halogen atom onto the aniline ring provides a reactive handle for a wide array of chemical transformations. nih.gov These compounds serve as key precursors in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The specific halogen—fluorine, chlorine, bromine, or iodine—influences the reactivity of the molecule, with iodo-substituted anilines often exhibiting the highest reactivity in these catalytic cycles. nih.gov

Furthermore, the position of the halogen on the aromatic ring dictates the regioselectivity of subsequent reactions, allowing for the precise synthesis of complex molecular architectures. nih.gov This control is paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where specific substitution patterns are required for biological activity or material properties. nih.govontosight.ai The ability to selectively introduce functionality through halogenation makes these aniline derivatives indispensable in the synthetic chemist's toolkit. researchgate.net

Strategic Importance of Nitroaniline Frameworks in Advanced Synthetic Methodologies

Nitroaniline frameworks are of strategic importance due to the strong electron-withdrawing nature of the nitro group. ontosight.aikochi-tech.ac.jp This functional group significantly influences the electronic properties of the aniline ring, activating it towards nucleophilic aromatic substitution and deactivating it towards electrophilic substitution. ontosight.aiallen.in This modulation of reactivity is a powerful tool for directing the course of a chemical reaction. ontosight.ai

The nitro group itself can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. researchgate.net This conversion provides a route to diaminoaromatics and other highly functionalized molecules that are valuable in polymer science and the synthesis of dyes. ontosight.airesearchgate.net The presence of a nitro group can also influence the physical properties of a molecule, such as its acidity and its ability to participate in hydrogen bonding, which is relevant in the design of crystalline materials and supramolecular assemblies. researchgate.netiucr.org

Current Research Landscape of Substituted Iodoanilines and Nitroanilines

The current research landscape for substituted iodoanilines and nitroanilines is vibrant and diverse. Scientists are actively exploring new methods for their synthesis, with a focus on achieving high regioselectivity and efficiency. nih.govacs.org There is also significant interest in their application as intermediates in the synthesis of biologically active compounds. ontosight.ainih.gov For instance, certain substituted nitroanilines have been investigated for their potential antifungal properties. nih.gov

In the realm of materials science, the unique electronic and photophysical properties of these compounds are being harnessed. ontosight.aitandfonline.com For example, the incorporation of nitroaniline moieties into larger molecular frameworks can lead to materials with interesting non-linear optical properties. tandfonline.com Furthermore, the study of intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding in crystalline iodoanilines and nitroanilines, is an active area of research for the development of new crystal structures with tailored properties. researchgate.net

Research Rationale for Systematic Investigation of 3-Iodo-5-nitroaniline (C6H5IN2O2)

The systematic investigation of this compound (C6H5IN2O2) is driven by its unique trifunctional nature. The presence of an amino group, an iodo group, and a nitro group on the same aromatic ring, all in a meta-relationship to each other, presents a fascinating case study in reactivity and molecular architecture. ontosight.aisolubilityofthings.com The interplay between the electron-donating amino group and the electron-withdrawing nitro and iodo groups creates a complex electronic environment that influences its chemical behavior. ontosight.ai

Understanding the specific properties and reactivity of this particular isomer is crucial for its effective utilization in synthesis. Research into its physical characteristics, such as melting point, boiling point, and solubility, provides practical information for its handling and use in reactions. solubilityofthings.com Detailed spectroscopic analysis helps to confirm its structure and purity. Investigating its reactivity in various chemical transformations can unlock new synthetic pathways to novel and potentially valuable molecules. This focused research effort aims to fully characterize this compound as a versatile building block for advanced chemical synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5IN2O2 | solubilityofthings.comechemi.com |

| Molecular Weight | 264.02 g/mol | solubilityofthings.comechemi.comfluorochem.co.uk |

| Appearance | Yellow to light-brown crystalline solid | solubilityofthings.com |

| Melting Point | 139.5-141 °C or 173 °C | solubilityofthings.comchemicalbook.comchemicalbook.com |

| Boiling Point | 321.00 °C (predicted) | solubilityofthings.com |

| Density | 1.9600 g/cm³ (predicted) | solubilityofthings.com |

| CAS Number | 609-72-3 or 10394-64-6 | solubilityofthings.comechemi.comfluorochem.co.ukchemicalbook.comvulcanchem.combldpharm.com |

Spectroscopic Data of this compound

| Parameter | Value | Source |

| Canonical SMILES | C1=C(C=C(C=C1N+[O-])I)N | fluorochem.co.ukuni.lu |

| InChI | InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | fluorochem.co.ukuni.lu |

| InChI Key | BKYNSFHBQVINES-UHFFFAOYSA-N | fluorochem.co.ukuni.lu |

| XLogP3 | 1.7 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.comfluorochem.co.uk |

| Topological Polar Surface Area | 71.8 Ų | echemi.com |

Solubility Profile

| Solvent Type | Solubility | Rationale | Source |

| Polar Protic Solvents (e.g., water, alcohols) | Likely enhanced solubility | The aniline group can participate in hydrogen bonding. | solubilityofthings.com |

| Non-Polar Solvents | Likely limited solubility | The presence of the polar nitro and amino groups, along with the iodo group, does not favor hydrophobic interactions. | solubilityofthings.com |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYNSFHBQVINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146151 | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-64-6 | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 3 Iodo 5 Nitroaniline

Established Approaches for Aromatic Nitration and Iodination in Aniline (B41778) Synthesis

The traditional synthesis of halogenated nitroanilines often relies on a multi-step process involving electrophilic aromatic substitution and diazotization-iodination reactions.

Electrophilic Aromatic Substitution Strategies for Nitroaniline Precursors

The introduction of a nitro group onto an aniline ring is a classic example of electrophilic aromatic substitution (EAS). However, direct nitration of aniline is often problematic as the strong oxidizing conditions can lead to degradation of the amino group. byjus.comchemistrysteps.com To circumvent this, the amino group is typically protected, for instance, by acetylation to form acetanilide (B955). This protection modulates the activating nature of the amino group and directs the incoming electrophile. magritek.comdocsity.com

The acetamido group in acetanilide is an ortho-, para-director. Nitration of acetanilide using a mixture of nitric acid and sulfuric acid primarily yields p-nitroacetanilide, with a smaller amount of the o-nitro isomer. byjus.commagritek.com Subsequent hydrolysis of the para-isomer removes the acetyl group to yield p-nitroaniline. magritek.com To obtain the meta-substituted pattern required for 3-iodo-5-nitroaniline, a different precursor strategy is necessary. One approach involves starting with a compound where the directing effects of the substituents favor meta-substitution. For instance, the nitration of a compound with a meta-directing group would be a key step.

Diazotization-Iodination Pathways in Aryl Iodide Synthesis

The conversion of an aromatic amino group to an iodide is commonly achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. ijcce.ac.irresearchgate.net This process, known as diazotization-iodination, involves treating the primary aromatic amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. ijcce.ac.irorganic-chemistry.orgtpu.ru This intermediate is then treated with an iodide source, such as potassium iodide or sodium iodide, to displace the diazonium group and install the iodine atom. ijcce.ac.irijcce.ac.irorganic-chemistry.org

This method is advantageous as it allows for the specific placement of the iodine atom at the position formerly occupied by the amino group, thus avoiding issues of regioselectivity often encountered in direct iodination methods. organic-chemistry.orgtpu.ru

Contemporary Synthetic Advancements Relevant to Substituted Nitroanilines

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex aromatic compounds like this compound.

Catalyst-Assisted Iodination Techniques for Regioselective Synthesis

Recent research has explored the use of various catalysts to achieve regioselective iodination of aromatic compounds, including anilines. These methods often offer milder reaction conditions and improved control over isomer formation compared to traditional approaches. researchgate.netnih.gov Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been shown to be effective for a range of arenes, including deactivated systems like 4-nitroaniline, yielding the corresponding iodinated product in good yield. acs.org The use of transition metal catalysts, such as those based on palladium or iridium, in conjunction with specific directing groups, can also facilitate the selective C-H iodination of anilines and their derivatives. rsc.org

Furthermore, the use of silver salts, such as Ag2SO4, in combination with iodine has been demonstrated to be effective for the regioselective iodination of certain anilines. nih.gov These catalyst systems can influence the position of iodination, providing a valuable tool for accessing specific isomers that may be difficult to obtain through other means.

Mechanochemical and Solvent-Free Approaches in Halogenated Nitroaniline Synthesis

In a push towards greener and more sustainable chemical processes, mechanochemistry has emerged as a powerful tool for organic synthesis. researchgate.netcolab.ws Ball milling techniques, which involve the grinding of solid reactants together, can facilitate reactions in the absence of bulk solvents, often leading to reduced waste and simplified workup procedures. mdpi.comscholaris.ca

Mechanochemical methods have been successfully applied to the reduction of nitroaromatics to their corresponding anilines. mdpi.comresearchgate.net While the direct mechanochemical synthesis of this compound has not been extensively reported, the principles of mechanochemistry could potentially be applied to various steps in its synthesis, such as the halogenation or nitration of precursors. colab.ws For instance, solvent-free methods for the iodination of aromatic compounds using reagents like N-iodosuccinimide have been developed, offering a more environmentally friendly alternative to traditional solvent-based processes. researchgate.net

Strategic Considerations for Selective Functionalization of the this compound Core

The this compound molecule possesses three distinct functional groups—an amino group, an iodo group, and a nitro group—each offering different opportunities for further chemical modification. The reactivity of the aromatic ring is influenced by the electronic properties of these substituents. The amino group is a strong activating group, while the nitro and iodo groups are deactivating.

The presence of the nitro group, a strong electron-withdrawing group, can facilitate nucleophilic aromatic substitution (cine-substitution) reactions on the quinolone ring system, a related heterocyclic structure. nih.gov This suggests that the nitro group in this compound could direct the addition of nucleophiles to the aromatic ring. The iodo group is a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide variety of carbon-based substituents. The amino group can be readily diazotized and converted into a range of other functional groups, or it can be acylated or alkylated to modify its properties. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives from the this compound core.

Advanced Structural Elucidation and Solid State Investigations of 3 Iodo 5 Nitroaniline

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within a crystal. carleton.edu This method is crucial for understanding the three-dimensional structure of molecules in the solid state. carleton.edubruker.com

Crystallographic Analysis of Molecular Conformation and Isomerism

In cases where a larger molecule incorporates this moiety, different conformational isomers have been observed within the same crystal lattice. iucr.orgresearchgate.net For instance, in N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, two independent molecules exist in the asymmetric unit, representing conformational isomers where the relative positions of the nitro groups differ. iucr.orgresearchgate.net This highlights the potential for conformational flexibility of the 3-iodo-5-nitroaniline unit, which can be influenced by its surrounding chemical environment and crystal packing forces.

Table 1: Selected Crystallographic Data for a Related Compound Containing the this compound Moiety

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₈IN₃O₅ |

| Formula Weight | 413.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2957 (4) |

| b (Å) | 27.5905 (13) |

| c (Å) | 11.2345 (5) |

| β (°) | 94.899 (2) |

| Volume (ų) | 2868.0 (2) |

| Z | 4 |

Data derived from a study on N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline iucr.orgresearchgate.net

Elucidation of Crystal Packing Motifs and Space Group Determination

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. For derivatives of this compound, the packing is often dictated by a combination of hydrogen bonds and halogen bonds. doi.orgnih.govst-andrews.ac.uk The space group determination is a fundamental outcome of SC-XRD analysis, defining the symmetry elements of the crystal. For example, related iodo-nitro-substituted aromatic compounds have been found to crystallize in various space groups, including monoclinic systems like P2₁/n and triclinic systems. iucr.orgmdpi.com

In the solid state, these molecules can form extended structures such as chains or sheets. For instance, in some related nitrobenzylidene-iodoanilines, C—H⋯O hydrogen bonds and iodo⋯nitro interactions combine to generate molecular ladders, which are then linked into sheets by aromatic π⋯π stacking interactions. doi.orgnih.gov The specific packing motif is a delicate balance of these various non-covalent interactions.

Investigation of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, Iodo–Nitro Interactions)

Intermolecular interactions are key to understanding the supramolecular chemistry of this compound. The presence of the nitro group as a hydrogen bond acceptor and C-H groups on the aromatic ring as potential donors allows for the formation of C—H⋯O hydrogen bonds. iucr.orgdoi.orgnih.gov These interactions, though weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal structure.

A particularly important interaction in iodo-substituted nitroaromatics is the iodo–nitro interaction, a type of halogen bond. doi.orgnih.govst-andrews.ac.uk This involves a short contact between the iodine atom (acting as a Lewis acid) and an oxygen atom of a nitro group (acting as a Lewis base) from a neighboring molecule. Studies on related compounds have shown that these iodo-nitro interactions, in conjunction with hydrogen bonds, can link molecules into complex sheets and three-dimensional networks. iucr.orgdoi.org For example, an almost linear two-center iodo–nitro interaction has been observed to link molecules into complex sheets. iucr.orgresearchgate.net

Table 2: Example of Hydrogen Bond Geometry in a Related Structure

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C14B—H14B···O5A | 0.95 | 2.45 | 3.376 (5) | 164 |

| C16B—H16B···O13A | 0.95 | 2.50 | 3.420 (5) | 162 |

D = donor atom, A = acceptor atom. Data derived from a study on N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline researchgate.net

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the molecular structure of a compound and probing its electronic and vibrational properties.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis for Bond Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of the molecule based on the vibrations of its chemical bonds. spectroscopyonline.comscience.gov The combination of both techniques offers complementary information due to different selection rules. spectroscopyonline.com

For this compound, characteristic vibrational modes can be assigned to its functional groups.

NO₂ Group Vibrations: The nitro group exhibits strong characteristic absorptions. The asymmetric stretching (νas(NO₂)) is typically observed in the region of 1505–1565 cm⁻¹, while the symmetric stretching (νs(NO₂)) appears in the 1335–1365 cm⁻¹ range. esisresearch.orgorientjchem.org

N-H Group Vibrations: The amino group shows N-H stretching vibrations in the 3300–3500 cm⁻¹ region. Primary amines, like in this compound, will typically display two bands corresponding to asymmetric and symmetric stretching. N-H bending vibrations (scissoring) are expected around 1590–1650 cm⁻¹.

C-I Group Vibrations: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 480 and 610 cm⁻¹, due to the heavy mass of the iodine atom.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are usually found above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450–1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 700–900 cm⁻¹ region is indicative of the substitution pattern on the benzene (B151609) ring.

Table 3: General Vibrational Assignments for Functional Groups in Aromatic Nitroanilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | 3400 - 3500 | -NH₂ |

| Symmetric N-H Stretch | 3300 - 3400 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| N-H Scissoring | 1590 - 1650 | -NH₂ |

| Asymmetric NO₂ Stretch | 1505 - 1565 | -NO₂ |

| Aromatic C=C Stretch | 1450 - 1600 | Ar C=C |

| Symmetric NO₂ Stretch | 1335 - 1365 | -NO₂ |

| C-N Stretch | 1250 - 1360 | Ar-NH₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Labelling Scheme and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. kashanu.ac.ir It is invaluable for confirming the substitution pattern and electronic structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the amine protons.

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration, but typically appears in the range of 3.5-6.0 ppm.

Aromatic Protons (Ar-H): The three aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm). Due to the deshielding effects of the nitro and iodo groups, their chemical shifts will be influenced by their position relative to these substituents. The coupling patterns (splitting) between these protons would confirm their relative positions (ortho, meta, para) on the ring, allowing for unambiguous assignment.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the range of approximately 110-160 ppm.

C-I: The carbon atom bonded to the iodine will show a signal significantly shifted upfield due to the "heavy atom effect".

C-NO₂: The carbon attached to the electron-withdrawing nitro group will be deshielded and appear at a downfield chemical shift.

C-NH₂: The carbon bonded to the amino group will be shielded relative to the other carbons and appear at a more upfield position.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | -NH₂ | 3.5 - 6.0 | Broad singlet, position is solvent dependent. |

| ¹H | Aromatic H | 6.5 - 8.5 | Three distinct signals with specific splitting patterns. |

| ¹³C | Aromatic C-I | ~90 - 100 | Upfield shift due to heavy atom effect. |

| ¹³C | Aromatic C-NH₂ | ~145 - 155 | Shielded relative to C-NO₂. |

| ¹³C | Aromatic C-NO₂ | ~148 - 160 | Deshielded due to electron-withdrawing group. |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline |

Thermal Analysis in Relation to Solid-State Structural Stability

The thermal stability and phase behavior of a crystalline solid are critical parameters that provide insight into its structural integrity and potential for polymorphism. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing these properties. nih.govetamu.edu For halogenated nitroanilines, including isomers and related structures of this compound, thermal analyses are employed to determine melting points, decomposition temperatures, and the energetics of phase transitions, which are intrinsically linked to the stability of the crystal lattice. mdpi.comresearchgate.net

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition pathways. etamu.edu For instance, the analysis of related compounds like nitroaniline derivatives shows that they can remain stable up to a specific temperature before undergoing decomposition. researchgate.netmdpi.com A typical TGA experiment involves heating a sample at a constant rate and recording the mass loss, which indicates the release of volatile products or the breakdown of the compound's structure. nih.gov

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. nih.gov A DSC thermogram for a crystalline compound like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be in the range of 139.5-141 °C. chemicalbook.com This transition represents the energy required to overcome the crystal lattice forces and transform the solid into a liquid. The sharpness and position of this peak are indicative of the sample's purity and the stability of its crystalline form.

In studies of isomers such as 2-iodo-4-nitroaniline, DSC has been crucial in identifying and characterizing different crystal polymorphs. researchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties, including melting point and stability. DSC can detect the subtle energy differences between these forms and monitor transformations from a less stable (metastable) form to a more stable one. researchgate.net For example, the thermal analysis of 2-Chloro-5-nitroaniline, a structurally similar compound, showed good thermal stability up to 110 °C, followed by a sharp endothermic peak in the Differential Thermal Analysis (DTA) curve indicating melting. mdpi.com

The combination of TGA and DSC provides a comprehensive thermal profile of a compound. The TGA curve indicates the temperature at which the compound begins to decompose and lose mass, while the DSC curve reveals the temperatures and enthalpies of melting, crystallization, or solid-solid phase transitions that occur before decomposition. mdpi.com This information is vital for understanding the solid-state structural stability of this compound, as it defines the temperature limits within which the specific crystalline structure is maintained.

Table 1: Reported Thermal Properties of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Value | Technique | Reference |

|---|

Table 2: Illustrative Thermal Decomposition Data for a Related Iodo-Compound (IPBC) This table shows representative data from a thermogravimetric analysis of 3-iodo-2-propyl-butylcarbamate (IPBC) to illustrate how thermal stability is reported. nih.gov

| Temperature (°C) | Time (hours) | Retention Rate (%) |

|---|---|---|

| 110 | 2 | 80.2 |

| 120 | 2 | 59.2 |

Computational Chemistry and Theoretical Modelling of 3 Iodo 5 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and geometry of molecules. DFT calculations for 3-Iodo-5-nitroaniline would focus on understanding its stable forms and electronic behavior.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of a molecule. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The presence of the amino (-NH2) and nitro (-NO2) groups, which can rotate around their bonds to the benzene (B151609) ring, suggests the possibility of multiple conformational isomers.

While specific conformational analysis studies on this compound are scarce, research on related molecules, such as N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, has shown the existence of different conformational isomers within a single crystal lattice. researchgate.net A systematic scan of the potential energy surface by rotating the C-N bonds would be necessary to identify all stable and metastable conformers of this compound and their relative energies. This analysis is crucial as the conformation can significantly influence the molecule's physical properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.govlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large energy gap suggests high stability. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-donating amino group and the π-system of the benzene ring. The LUMO would likely be localized on the electron-withdrawing nitro group and the aromatic ring. Electron transitions from the HOMO to the LUMO are responsible for the molecule's UV-visible absorption properties.

While specific DFT calculations for the HOMO-LUMO gap of this compound are not readily found, studies on the related compound p-nitroaniline show a calculated energy gap of 3.8907 eV. thaiscience.info This value serves as a useful reference point for what might be expected for other nitroaniline isomers.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A key indicator of molecular stability and reactivity. A small gap suggests high reactivity. researchgate.net |

| Electronic Transitions | Excitation of an electron from an occupied orbital (like HOMO) to an unoccupied one (like LUMO) | Responsible for the absorption of light and the color of the compound. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. materialsciencejournal.orgnih.gov It provides a detailed picture of bonding, lone pairs, and the interactions between them. A key application of NBO analysis is the investigation of intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part. researchgate.net

In this compound, the amino group (-NH2) is a strong electron donor, while the nitro group (-NO2) is a strong electron acceptor. The iodine atom also influences the electronic structure through its polarizability and electron-withdrawing inductive effect. NBO analysis would quantify the charge transfer from the lone pair of the nitrogen atom in the amino group and the π-electrons of the benzene ring to the antibonding orbitals (π*) of the nitro group.

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations can provide a suite of reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are typically calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT. irjweb.comnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons ( (I+A)/2 ). irjweb.com

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (μ²/2η, where μ is the chemical potential, -χ). irjweb.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a study on various nitroaniline derivatives could use these indices to rank their relative stability and susceptibility to electrophilic or nucleophilic attack. thaiscience.inforesearchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | Measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ²/(2η) | Capacity to accept electrons. |

Molecular Dynamics Simulations for Supramolecular Interactions in the Crystal Lattice

While DFT calculations are excellent for single molecules (in the gas phase), understanding the properties of a material in its solid state requires studying the interactions between molecules. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing insights into the structure and stability of the crystal lattice. acs.org

For this compound, MD simulations would reveal how individual molecules pack together in a crystal. The primary forces governing this packing are non-covalent interactions, such as:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group is an excellent acceptor. These N-H···O interactions are expected to be a dominant feature in the crystal structure.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a nitro group on a neighboring molecule (I···O interaction).

π-π Stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of the crystal.

A crystallographic study of a related compound, N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, confirms that C-H···O hydrogen bonds and iodo-nitro interactions are crucial in linking molecules into extended sheets. researchgate.net MD simulations can be used to calculate properties like the lattice energy, which is the energy released when molecules come together from the gas phase to form a crystal, providing a measure of the crystal's thermodynamic stability.

Reactivity Studies and Transformation Chemistry of 3 Iodo 5 Nitroaniline

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. ontosight.ai Its reduction to an amino group is a common and crucial transformation, opening pathways to various derivatives.

Electrochemical methods provide a green and efficient alternative for the reduction of nitroarenes. acs.org This approach can offer high selectivity and avoids the use of harsh chemical reagents. The electrochemical reduction of nitro compounds to their corresponding amines is a well-established process. acs.org While specific studies on the electrochemical reduction of 3-iodo-5-nitroaniline are not extensively detailed in the provided results, the general mechanism for nitroarene reduction is applicable. acs.org

The process typically involves the transfer of electrons to the nitro group, leading to the formation of various intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amino product is obtained. thieme-connect.com The scalability of such electrochemical reductions has been demonstrated for related compounds like nitrobenzotrifluorides. acs.org

Table 1: General Conditions for Electrochemical Reduction of Nitroarenes

| Parameter | Condition |

| Cathode Material | Lead, Tin, Carbon |

| Anode Material | Platinum, Graphite |

| Electrolyte | Aqueous acid (e.g., H₂SO₄) or base |

| Solvent | Water, Methanol, Acetonitrile |

| Control | Potentiostatic or galvanostatic |

This table represents typical conditions for electrochemical reduction of nitroarenes and is not specific to this compound.

Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups to anilines. researchgate.netnih.gov This method often employs precious metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.gov A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituent is undesirably removed. researchgate.netfigshare.comacs.org

For iodo-nitroaromatics, the selection of the catalyst and reaction conditions is critical to ensure high chemoselectivity for the nitro group reduction while preserving the iodine substituent. researchgate.netfigshare.comacs.org Raney cobalt has been identified as a highly selective catalyst for the hydrogenation of iodo-nitroaromatic compounds, minimizing the loss of the iodine atom. researchgate.netfigshare.comacs.org

Alternative reduction methods that avoid the use of molecular hydrogen have also been developed. These include transfer hydrogenation, which utilizes hydrogen donor molecules like hydrazine (B178648) or formic acid in the presence of a catalyst. thieme-connect.com Other systems, such as iron catalysts with silanes (e.g., TMDS), have also proven effective for the selective reduction of nitroarenes. researchgate.net Hydriodic acid has also been revisited as a reagent for the chemoselective reduction of aromatic nitro compounds. researchgate.net

Table 2: Catalysts and Conditions for the Reduction of Nitroarenes

| Catalyst/Reagent | Conditions | Selectivity | Reference |

| Raney Cobalt | H₂, 60°C, high pressure | High for nitro group, low deiodination | researchgate.netfigshare.comacs.org |

| Pd/C | H₂, various solvents | Can lead to dehalogenation | nih.gov |

| Pt/C | H₂, various solvents | Can lead to dehalogenation | nih.gov |

| Fe(acac)₃/TMDS | THF, 60°C | Good selectivity for various functional groups | researchgate.net |

| Hydriodic Acid | 90°C | Excellent chemoselectivity | researchgate.net |

Transformations Involving the Iodine Substituent

The iodine atom in this compound is a versatile handle for introducing molecular complexity through various coupling and substitution reactions. ontosight.ai

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The iodine substituent of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.commusechem.comrose-hulman.edu This reaction is widely used for the synthesis of biaryls and other conjugated systems. rose-hulman.eduepfl.chnih.gov The general applicability of the Suzuki-Miyaura reaction to aryl iodides suggests its utility for this compound. tcichemicals.comnih.gov

The Heck reaction is another important palladium-catalyzed process that couples an aryl or vinyl halide with an alkene. organic-chemistry.orgpsu.edu This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org The reactivity of aryl iodides in Heck reactions indicates that this compound would be a suitable substrate for this transformation. nih.gov

Table 3: Key Features of Suzuki-Miyaura and Heck Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron compound | Pd(0) complex, Base | Biaryl or vinylarene |

| Heck | Alkene | Pd(0) complex, Base | Substituted alkene |

The iodine atom on the aromatic ring can participate in both electrophilic and nucleophilic substitution reactions, although the latter is more common for aryl halides.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the nitro and iodo groups. ontosight.ai Electrophilic aromatic substitution reactions on this substrate would be challenging and require harsh conditions. masterorganicchemistry.commsu.edu The directing effects of the existing substituents would need to be considered, with the amino group being ortho, para-directing and the nitro and iodo groups being meta-directing. libretexts.orgmsu.edu

Nucleophilic Aromatic Substitution: The iodine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group ortho and para to the leaving group (iodine) would activate the ring towards nucleophilic attack. msu.edu However, in this compound, the nitro group is meta to the iodine, which does not provide the same level of activation as an ortho or para relationship. Nevertheless, under appropriate conditions with strong nucleophiles, substitution of the iodide is possible.

A common transformation involving the amino group is diazotization followed by substitution. kashanu.ac.irgla.ac.ukrsc.org Treatment of the amino group with a source of nitrous acid (e.g., NaNO₂/HCl) forms a diazonium salt, which is a good leaving group and can be subsequently displaced by a variety of nucleophiles, including iodide itself (Sandmeyer reaction). kashanu.ac.iraskfilo.com

Reactions Involving the Amino Group

The amino group in this compound is a key functional group that can undergo a variety of chemical transformations. Its basic and nucleophilic character allows for reactions such as acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties. msu.edu

Diazotization: As mentioned previously, the amino group can be converted into a diazonium salt by treatment with nitrous acid. kashanu.ac.iraskfilo.com This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions. For instance, treatment with potassium iodide (KI) can replace the diazonium group with iodine. askfilo.com

Palladium-Catalyzed C-N Cross-Coupling: The amino group itself can participate in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) to form more complex diarylamines or N-aryl heterocycles. acs.org While typically used to form C-N bonds with an aryl halide, variations of this chemistry can involve the amine as a coupling partner.

Table 4: Common Reactions of the Amino Group in Anilines

| Reaction | Reagent(s) | Product |

| Acylation | Acyl chloride, anhydride | Amide |

| Alkylation | Alkyl halide | Alkylated amine |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Applications in Advanced Materials and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Organic Synthesis

As a chemical intermediate, 3-Iodo-5-nitroaniline is a foundational component used in multi-step synthetic pathways. pharmanoble.com The strategic placement of its functional groups allows for selective and sequential reactions, enabling chemists to construct intricate molecular architectures that would be difficult to achieve otherwise. calibrechem.com The presence of the iodine atom is particularly significant, as it facilitates carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern organic synthesis.

The molecular scaffold of this compound is integral to the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). pharmanoble.comevonik.com Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, known to be precursors for a wide range of drugs. nih.govnih.gov The nitroaniline core is found in various biologically active molecules, and the addition of an iodine atom provides a reactive handle for further molecular elaboration. calibrechem.com

This compound is particularly crucial in the synthesis of kinase inhibitors, a major class of anticancer drugs. frontiersin.org Kinase inhibitors often feature complex heterocyclic ring systems, and this compound serves as a starting material for building these structures. For example, it is used in the synthesis of substituted azolo[1,5-a]pyrimidines, which have been investigated for their potent inhibitory effects on specific protein kinases. mdpi.com The quality and purity of such intermediates are critical as they directly impact the efficacy and safety of the final API. pharmanoble.com

The chromophoric properties inherent in the nitroaniline structure make it a suitable foundation for creating dyes and pigments. While specific applications for this compound in commercial dyes are not extensively documented in mainstream literature, its parent compound, 3-nitroaniline, is a known precursor for azo dyes, where it functions as a diazo component (e.g., Fast Orange R Base). nih.gov The amine group on the this compound ring can be readily diazotized and coupled with other aromatic compounds to form intensely colored azo compounds. The presence of the nitro group acts as an auxochrome, modifying the color and intensity of the dye. The iodine atom could further be used to tune the electronic properties and, consequently, the color of the final pigment, or to attach the dye to other molecules or surfaces.

Investigation of Biological Activity and Molecular Mechanisms

Derivatives synthesized from this compound are the subject of significant research into their biological effects and interactions with cellular machinery. The parent compound itself is generally not the active agent but provides the essential framework for building molecules with high biological potency and specificity. nih.gov

Molecules derived from this compound are employed as tools to study enzyme function and map metabolic pathways. The nitro group is a key feature, as its biological reduction, often catalyzed by nitroreductase enzymes, can produce reactive intermediates. mdpi.com This process is central to the mechanism of action for some nitroaromatic drugs. nih.gov By creating derivatives of this compound and observing their interaction with specific enzymes, researchers can gain insight into the structure of enzyme active sites and the mechanisms of catalysis. For instance, the study of how these compounds bind to and inhibit kinases provides crucial information about the enzyme's active site architecture. mdpi.com

The primary application of this compound derivatives in this context is the modulation of cellular signaling pathways, particularly those implicated in cancer. frontiersin.org Protein kinases are crucial nodes in these pathways, regulating processes like cell growth, proliferation, differentiation, and apoptosis (programmed cell death). cnr.it Dysregulation of kinase activity is a hallmark of many cancers. cancertreatmentjournal.com By designing molecules that selectively inhibit specific kinases, researchers can effectively shut down the aberrant signals that drive tumor growth. technologynetworks.com For example, inhibitors of Casein Kinase 2 (CK2) can impact multiple cancer-promoting pathways simultaneously, including Wnt/β-catenin and PI3K/Akt signaling, making them powerful tools for both research and potential therapeutic intervention. mdpi.com

One of the most promising areas of research involving this compound is its use as a scaffold for potent and selective inhibitors of protein kinase CK2. nih.gov CK2 is overexpressed in a wide range of human cancers, where it promotes cell growth and survival, making it a prime target for anticancer drug development. mdpi.com

Researchers have successfully synthesized series of azolo[1,5-a]pyrimidine derivatives starting from this compound that show significant inhibitory activity against CK2. mdpi.com The unique architecture of the CK2 ATP-binding site allows for the design of highly selective small molecule inhibitors. mdpi.com The compound CX-4945 (Silmitasertib), a well-known CK2 inhibitor that has entered clinical trials, exemplifies the therapeutic potential of targeting this enzyme. nih.govnih.gov While not a direct derivative, its indoloquinazoline structure highlights the type of complex heterocycles that can be accessed from versatile starting materials. Studies have identified specific 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines derived from nitroanilines that inhibit CK2 at micromolar concentrations. mdpi.com

Interactive Data: CK2 Inhibition by Selected Compounds

The table below details the inhibitory potency of various compounds against the protein kinase CK2, a key target in cancer research.

| Compound Class | Example Compound | Target Kinase | Inhibitory Potency (IC₅₀ or Kᵢ) |

| Indoloquinazoline | CX-4945 (Silmitasertib) | CK2 | IC₅₀ = 1 nM, Kᵢ = 0.38 nM mdpi.com |

| Tetrabromo-benzimidazole | DMAT | CK2 | Kᵢ = 0.04 µM mdpi.com |

| Azolo[1,5-a]pyrimidine | Compound 5f | CK2 | IC₅₀ = 11.0 µM mdpi.com |

| Azolo[1,5-a]pyrimidine | Compound 5h | CK2 | IC₅₀ = 12.0 µM mdpi.com |

| Azolo[1,5-a]pyrimidine | Compound 5k | CK2 | IC₅₀ = 11.0 µM mdpi.com |

Material Science Applications

The exploration of this compound in material science is driven by the distinct properties conferred by its functional groups. The amino group can act as a hydrogen bond donor, the nitro group as a hydrogen bond acceptor, and the iodine atom as a halogen bond donor. This trifecta of functionalities provides a versatile platform for designing materials with specific structural and electronic properties.

While direct experimental studies on the formation of self-assembled monolayers (SAMs) using this compound are not extensively documented in publicly available literature, the molecule's structure suggests a strong potential for such applications. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate, and their properties are dictated by the constituent molecules' structure and intermolecular interactions.

The potential for this compound in SAM formation can be understood by considering its functional components:

Aniline (B41778) Head Group: The amino (aniline) group can serve as a robust anchoring group to various substrates, including gold, silicon oxide, and indium tin oxide (ITO). This interaction is fundamental for the initial stage of monolayer formation.

Intermolecular Interactions: The nitro and iodo groups can direct the arrangement of the molecules within the monolayer. The nitro group can participate in dipole-dipole interactions and hydrogen bonding, while the iodine atom can form halogen bonds. These specific and directional interactions are crucial for achieving a well-ordered, stable monolayer.

Tailorable Surface Properties: The terminal nitro and iodo functionalities would define the chemical and physical properties of the resulting surface. This could be exploited to control surface energy, wettability, and to provide sites for further chemical modification.

The combination of a surface-anchoring group and functionalities capable of forming directed intermolecular interactions makes this compound a promising, albeit currently theoretical, candidate for creating functional SAMs for applications in electronics, sensing, and biocompatible surfaces.

| Functional Group | Potential Role in SAM Formation |

| Amino Group (-NH2) | Anchoring to substrates (e.g., gold, oxides) |

| Nitro Group (-NO2) | Hydrogen bond acceptor, dipole-dipole interactions |

| Iodo Group (-I) | Halogen bond donor, modifying surface properties |

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is an excellent candidate for crystal engineering and co-crystallization studies due to its capacity for forming multiple, specific non-covalent bonds.

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals is guided by intermolecular interactions like hydrogen bonds and halogen bonds. The functional groups on this compound allow it to interact with a wide range of complementary molecules, known as "coformers."

Hydrogen Bonding: The amino group of this compound is a potent hydrogen bond donor, while the nitro group is an effective hydrogen bond acceptor. This donor-acceptor pairing allows it to form robust and predictable hydrogen-bonded networks with coformers that possess complementary functionalities (e.g., carboxylic acids, amides, pyridines).

Halogen Bonding: The iodine atom on the aromatic ring is a key player in directing crystal packing. It can act as a halogen bond donor, forming highly directional interactions with halogen bond acceptors such as nitrogen, oxygen, or sulfur atoms on adjacent molecules. semanticscholar.orgclemson.edu This interaction is increasingly being utilized as a reliable tool in the design of supramolecular assemblies. semanticscholar.orgclemson.edu Studies on related halogenated nitrobenzene (B124822) derivatives have demonstrated the importance of these interactions in the resulting crystal structures. nih.govresearchgate.net

While specific co-crystallization studies involving this compound are not widely reported, research on its isomers, such as 4-iodo-3-nitroaniline (B23111) and 2-iodo-4-nitroaniline, highlights the potential of this class of compounds. For instance, various halogenated nitroanilines have been successfully co-crystallized with caffeine, forming diverse two-dimensional and three-dimensional structures. rsc.org In these structures, the interplay between N-H···O, N-H···N hydrogen bonds and other weak interactions dictates the final crystal packing and influences the material's physical properties, such as mechanical behavior. rsc.org

The ability of this compound to participate in these varied and directional intermolecular interactions makes it a valuable building block for the rational design of new co-crystals with tailored optical, electronic, or pharmaceutical properties.

| Interaction Type | Functional Group Involved | Potential Coformer Functional Groups |

| Hydrogen Bond | Amino (-NH2) as donor | Carboxylate, Carbonyl, Pyridyl-Nitrogen |

| Hydrogen Bond | Nitro (-NO2) as acceptor | Hydroxyl, Amine, Amide |

| Halogen Bond | Iodo (-I) as donor | Pyridyl-Nitrogen, Carbonyl-Oxygen, Thione-Sulfur |

Electrochemical Investigations and Redox Behavior of 3 Iodo 5 Nitroaniline

Exploration of Electrocatalytic Processes Involving the Nitro Group

The electrochemical reduction of nitroaromatic compounds is a process of significant interest, particularly for environmental remediation and chemical synthesis. bohrium.comacs.org Electrocatalysis studies for 3-Iodo-5-nitroaniline would focus on using specific electrode materials to lower the overpotential required for the reduction of its nitro group and to control the selectivity of the reaction products.

Research in this area would involve:

Screening Electrode Materials: Investigating various catalysts, such as transition metals (e.g., copper, silver, palladium) or modified carbon electrodes, to identify which material most efficiently facilitates the electron transfer to the nitro group. bohrium.com

Mechanism Elucidation: The reduction of a nitro group is a multi-electron, multi-proton process. The general pathway proceeds from the nitro group (R-NO₂) to a nitroso (R-NO) and then a hydroxylamine (B1172632) (R-NHOH) intermediate, before reaching the final amine (R-NH₂) product. Electrocatalysis can influence the rate of these steps and potentially favor the formation of a specific product.

Kinetic Analysis: Techniques such as rotating disk electrode (RDE) voltammetry would be employed to determine the kinetic parameters of the catalytic reduction, including the reaction rate constant.

While studies on compounds like p-nitroaniline have shown that its reduction can be effectively catalyzed, leading to the formation of p-phenylenediamine, no such specific electrocatalytic pathways or kinetic data have been published for this compound. researchgate.net

Analysis of Electron Transfer Mechanisms and Anion Radical Stability

Understanding the electron transfer (ET) mechanism provides fundamental insight into the redox behavior of a molecule. For this compound, this analysis would focus on the initial steps of its reduction.

The reduction of nitroaromatic compounds typically begins with a single-electron transfer to form an anion radical (R-NO₂⁻•). The stability of this radical is a crucial factor that dictates the subsequent reaction pathway.

Anion Radical Formation: The initial ET step to form the this compound anion radical would be studied using techniques like fast-scan cyclic voltammetry or spectroelectrochemistry. The reversibility of the first reduction peak in the CV can provide information about the radical's stability; a chemically reversible peak suggests a relatively stable anion radical on the timescale of the experiment.

Factors Influencing Stability: The stability of the anion radical is influenced by the solvent, the presence of proton donors, and the electronic properties of the substituents. The electron-withdrawing nature of the iodine and nitro groups would help to delocalize the negative charge, which could lend some stability to the radical intermediate. However, the potential for subsequent chemical reactions, such as protonation followed by water elimination or dehalogenation, could lead to its rapid consumption.

Currently, there is no specific literature detailing the formation, detection, or stability of the this compound anion radical. Correlating kinetic parameters with the redox properties of nitroaromatic compounds generally shows that the ease of reduction is related to the electron affinity of the molecule. capes.gov.br

Catalytic Applications of 3 Iodo 5 Nitroaniline Derivatives

Development of Chiral Iodoaniline-Based Catalysts for Asymmetric Transformations

The synthesis of chiral catalysts from readily available starting materials is a cornerstone of asymmetric synthesis. While direct applications of 3-iodo-5-nitroaniline in this area are not extensively documented, the broader class of iodoaniline derivatives has shown significant promise in the development of catalysts for stereoselective reactions. Research into chiral iodoaniline-lactate based catalysts provides a framework for the potential utility of this compound derivatives.

In a notable study, a family of chiral iodoaniline-lactate based catalysts was synthesized and successfully employed in the α-functionalization of ketones. acs.org The synthetic strategy involved the protection of the amino group of an iodoaniline derivative as a secondary sulfonamide, followed by a Mitsunobu reaction with (S)-methyl lactate (B86563) or (S)-ethyl lactate to introduce a chiral moiety. acs.org This modular approach allows for the tuning of the catalyst's steric and electronic properties by varying the substituents on the iodoaniline core.

For instance, the use of 2-iodo-3-nitroaniline (B2514682) as a precursor led to the formation of catalysts bearing an electron-withdrawing nitro group. acs.org These catalysts were tested in the α-oxysulfonylation of propiophenone (B1677668). While the presence of a nitro group in the ortho-position was found to reduce the reaction yields, the study demonstrates the feasibility of incorporating a nitro group into the catalyst structure. acs.org Extrapolating from these findings, it is conceivable that a chiral catalyst derived from this compound could be synthesized following a similar methodology. The electronic effects of the meta-positioned nitro and iodo groups in a this compound-derived catalyst would likely influence its reactivity and selectivity in asymmetric transformations.

The α-oxysulfonylation of ketones is a valuable transformation for the synthesis of chiral α-hydroxy ketone derivatives. The catalysts developed from iodoaniline precursors have been shown to promote this reaction with high yields and moderate to good enantioselectivities. acs.org The data from the study on iodoaniline-lactate based catalysts in the α-oxysulfonylation of propiophenone is summarized below.

Table 1: α-Oxytosylation of Propiophenone using Chiral Iodoaniline-Based Catalysts

| Catalyst Precursor | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| 2-Iodoaniline | 99 | 75 |

| 2-Iodo-5-methylaniline | 98 | 78 |

| 2-Iodo-3-nitroaniline | 45 | 65 |

Data extrapolated from studies on analogous iodoaniline derivatives.

Further research into the synthesis and application of chiral catalysts derived from this compound could expand the scope of asymmetric transformations achievable with this class of compounds.

Contribution to Organocatalysis and Hypervalent Iodine Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Hypervalent iodine compounds, which are organoiodine compounds with iodine in a higher oxidation state, are a prominent class of reagents and catalysts in this field. wikipedia.org The iodo group in this compound makes it a potential precursor for the synthesis of hypervalent iodine reagents.

Hypervalent iodine(III) and iodine(V) reagents are known for their oxidizing properties and their ability to facilitate a wide range of chemical transformations. wikipedia.org The reactivity of these reagents can be tuned by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, can influence the stability and reactivity of the hypervalent iodine species.

A significant development in this area was the synthesis of a novel hypervalent iodine(III/V) oxidant from o-nitroiodobenzene. rsc.orgnih.govchemistryviews.org In this work, the nitro group at the ortho position was found to be crucial for stabilizing the unusual mixed-valence structure of the hypervalent iodine compound. rsc.orgnih.govchemistryviews.org This finding suggests that the nitro group in this compound could also play a role in stabilizing hypervalent iodine species derived from it. The electronic withdrawing nature of the nitro group can enhance the electrophilicity of the iodine center, potentially leading to novel reactivity in oxidative transformations.

While specific hypervalent iodine reagents derived from this compound have not been extensively reported, the general principles of hypervalent iodine chemistry suggest that it is a promising candidate for the development of new organocatalysts. Such catalysts could find applications in various oxidative reactions, including hydroxylations, aminations, and rearrangements. The unique substitution pattern of this compound could lead to hypervalent iodine reagents with distinct steric and electronic properties, offering new possibilities in the design of organocatalysts.

Role as Ligands or Pre-catalysts in Metal-Catalyzed Organic Reactions

The amino group of this compound provides a reactive handle for the synthesis of a variety of ligands for metal-catalyzed organic reactions. The development of new ligands is crucial for advancing the field of transition metal catalysis, as the ligand plays a key role in controlling the reactivity, selectivity, and stability of the metal catalyst.

Derivatives of this compound can be envisioned as precursors to various types of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and Schiff bases. For example, the amino group can be functionalized to introduce phosphorus-containing substituents, leading to the formation of chiral or achiral phosphine (B1218219) ligands. These ligands are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Furthermore, the aniline (B41778) moiety can be incorporated into more complex ligand frameworks. For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base ligands, which are known to form stable complexes with a variety of transition metals. These metal complexes have shown catalytic activity in a range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The iodo group on the aniline ring also offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more elaborate ligand structures. The combination of the amino and iodo groups on the same aromatic ring provides a versatile platform for the design of bidentate or polydentate ligands with tailored electronic and steric properties. While the direct use of this compound derivatives as ligands or pre-catalysts is an area that requires further exploration, the fundamental principles of ligand design suggest that this compound is a valuable building block for the synthesis of new and effective ligands for metal-catalyzed organic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.